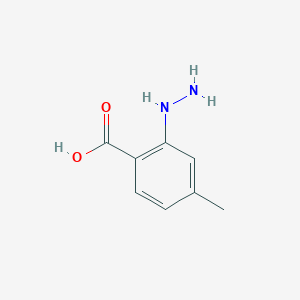
2-Hydrazinyl-4-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydrazinyl-4-methylbenzoic acid is an organic compound with the molecular formula C8H10N2O2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are substituted with hydrazinyl and methyl groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-hydrazinyl-4-methylbenzoic acid typically involves the reaction of 4-methylbenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The product is typically isolated through filtration and drying processes.
Chemical Reactions Analysis
Types of Reactions: 2-Hydrazinyl-4-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form hydrazones.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Azo compounds.
Reduction: Hydrazones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydrazinyl-4-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-hydrazinyl-4-methylbenzoic acid involves its interaction with various molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial and other bioactive effects .
Comparison with Similar Compounds
- 2,3-Dimethoxybenzoic acid
- 3-Acetoxy-2-methylbenzoic acid
- 4-Methylbenzoic acid
Comparison: 2-Hydrazinyl-4-methylbenzoic acid is unique due to the presence of both hydrazinyl and methyl groups on the benzene ring. This dual substitution imparts distinct chemical and biological properties compared to its analogs. For instance, the hydrazinyl group enhances its reactivity in nucleophilic substitution reactions, while the methyl group influences its solubility and stability .
Properties
Molecular Formula |
C8H10N2O2 |
|---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
2-hydrazinyl-4-methylbenzoic acid |
InChI |
InChI=1S/C8H10N2O2/c1-5-2-3-6(8(11)12)7(4-5)10-9/h2-4,10H,9H2,1H3,(H,11,12) |
InChI Key |
BVPBWGYLHIUZOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















